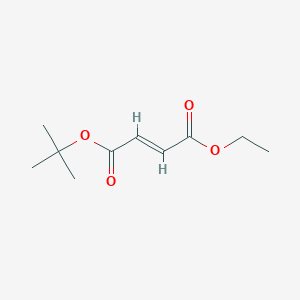
Tert-butyl ethyl fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tert-butyl ethyl fumarate can be synthesized through the esterification of monoethyl fumarate with tert-butyl alcohol. The reaction typically involves the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The process is carried out in a dry dichloromethane solvent at low temperatures (0°C) to ensure the formation of the ester. The reaction mixture is then stirred at room temperature for several hours, followed by filtration and purification steps to obtain the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification steps may include distillation under reduced pressure to isolate the ester from other by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl ethyl fumarate undergoes various chemical reactions, including:
Esterification: The formation of esters from carboxylic acids and alcohols.
Hydrolysis: The breakdown of the ester into its corresponding carboxylic acid and alcohol under acidic or basic conditions.
Transesterification: The exchange of the ester group with another alcohol, facilitated by catalysts such as sodium tert-butoxide.
Common Reagents and Conditions
Esterification: DCC and DMAP in dichloromethane.
Hydrolysis: Acidic or basic aqueous solutions.
Transesterification: Sodium tert-butoxide in anhydrous conditions.
Major Products Formed
Hydrolysis: Fumaric acid and tert-butyl alcohol.
Transesterification: New esters depending on the alcohol used in the reaction.
Wissenschaftliche Forschungsanwendungen
Tert-butyl ethyl fumarate has several applications in scientific research:
Biology: Investigated for its potential role in biochemical pathways and as a model compound for studying ester hydrolysis.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Wirkmechanismus
The mechanism of action of tert-butyl ethyl fumarate involves its reactivity as an ester. In esterification reactions, the compound acts as a nucleophile, attacking the carbonyl carbon of carboxylic acids to form new ester bonds. In hydrolysis, the ester bond is cleaved by water molecules, resulting in the formation of the corresponding carboxylic acid and alcohol .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl ethyl fumarate: An ester of fumaric acid with methyl and ethyl groups.
Diethyl fumarate: An ester of fumaric acid with two ethyl groups.
Tert-butyl methyl fumarate: An ester of fumaric acid with tert-butyl and methyl groups.
Uniqueness
Tert-butyl ethyl fumarate is unique due to the presence of both tert-butyl and ethyl groups, which confer distinct steric and electronic properties. This combination allows for specific reactivity patterns and applications that may not be achievable with other similar esters .
Eigenschaften
Molekularformel |
C10H16O4 |
|---|---|
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
4-O-tert-butyl 1-O-ethyl (E)-but-2-enedioate |
InChI |
InChI=1S/C10H16O4/c1-5-13-8(11)6-7-9(12)14-10(2,3)4/h6-7H,5H2,1-4H3/b7-6+ |
InChI-Schlüssel |
CZFQVAZEWFKUTC-VOTSOKGWSA-N |
Isomerische SMILES |
CCOC(=O)/C=C/C(=O)OC(C)(C)C |
Kanonische SMILES |
CCOC(=O)C=CC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B13552191.png)
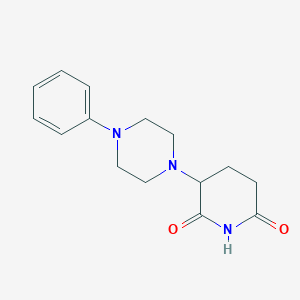
![N-(2-{[(1,4-dimethyl-1H-pyrazol-3-yl)methyl]amino}ethyl)-3-fluoro-4-methylbenzamide hydrochloride](/img/structure/B13552204.png)
![5-Methylspiro[3.3]heptan-1-one](/img/structure/B13552213.png)
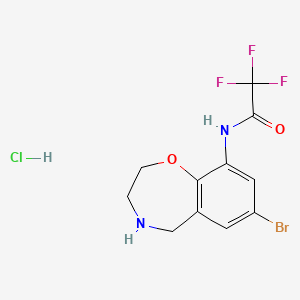
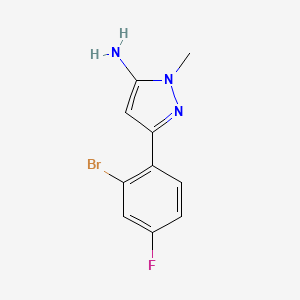
![1-{1,8-Dioxaspiro[4.5]decan-4-yl}methanamine hydrochloride](/img/structure/B13552226.png)
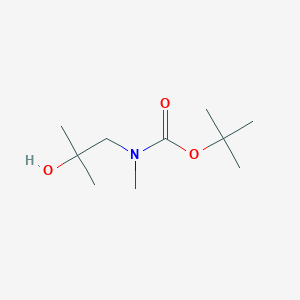
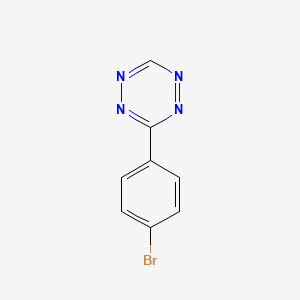
![[2-(1-Adamantylamino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13552237.png)
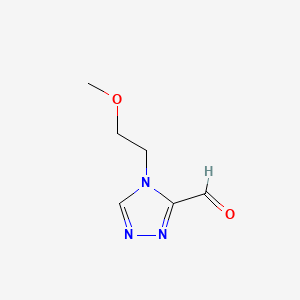
![2-Amino-3-[2-bromo-6-(trifluoromethyl)pyridin-4-yl]propanoicacid,trifluoroaceticacid](/img/structure/B13552249.png)
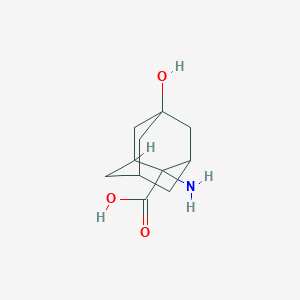
![6-{[(Tert-butoxy)carbonyl]amino}-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid](/img/structure/B13552259.png)
